molecular formula C14H21NO4 B6145838 1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid CAS No. 1537531-16-0

1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid

Cat. No.: B6145838
CAS No.: 1537531-16-0
M. Wt: 267.32 g/mol
InChI Key: RNNBYMJFJVRSSS-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butoxycarbonyl group and a prop-2-yn-1-yl group. Its molecular formula is C14H21NO4, and it is often used in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butoxycarbonyl group and the prop-2-yn-1-yl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups

Comparison with Similar Compounds

Similar Compounds

  • 1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid
  • 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid

Uniqueness

1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1537531-16-0

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-ynylpiperidine-3-carboxylic acid

InChI

InChI=1S/C14H21NO4/c1-5-7-14(11(16)17)8-6-9-15(10-14)12(18)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,16,17)

InChI Key

RNNBYMJFJVRSSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC#C)C(=O)O

Purity

95

Origin of Product

United States

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